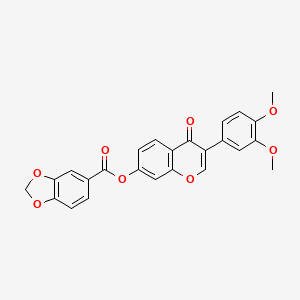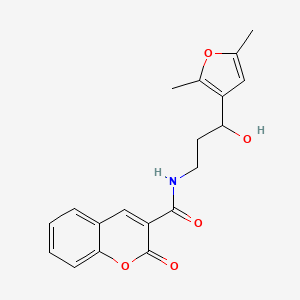
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular structure of similar compounds contains a total of 30 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 Furane(s) .Chemical Reactions Analysis
A series of some new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .科学的研究の応用
Optical Communication
Application Summary
This compound is utilized in the field of optical communication due to its photophysical properties. It serves as a chromophore with the ability to absorb and emit light, which is fundamental in transmitting information over distances.
Methods of Application
The compound is synthesized and incorporated into optical fibers or waveguides. Its optical properties are fine-tuned by varying the solvent polarity, which affects the absorption and emission spectra.
Results Summary
The compound demonstrated high extinction coefficients and fluorescence quantum yields, making it suitable for efficient signal transmission .
Biological Imaging
Application Summary
In biomedical imaging, the compound’s fluorescent properties enable it to act as a contrast agent, enhancing the visibility of biological tissues under a microscope.
Methods of Application
The compound is conjugated to biomolecules that target specific cells or tissues. Upon excitation with light, it emits a fluorescent signal that is captured by imaging equipment.
Results Summary
The use of this compound has led to improved image contrast and resolution, facilitating the detection of cellular structures .
Photodynamic Therapy
Application Summary
Photodynamic therapy (PDT) employs the compound as a photosensitizer to treat various medical conditions, including cancer.
Methods of Application
The compound is administered to the patient and accumulates in diseased tissues. Upon irradiation with specific wavelengths of light, it produces reactive oxygen species that induce cell death.
Results Summary
Clinical trials have shown promising results, with significant tumor reduction and minimal side effects .
Solar Energy Conversion
Application Summary
The compound is explored as a potential dye for dye-sensitized solar cells (DSSCs), which convert solar energy into electricity.
Methods of Application
It is applied to the surface of a semiconductor in DSSCs. The compound absorbs sunlight and injects electrons into the semiconductor, generating an electric current.
Results Summary
DSSCs using this compound have exhibited improved power conversion efficiencies due to its strong light-harvesting capabilities .
Sensing and Detection
Application Summary
The compound’s sensitivity to environmental changes makes it an excellent candidate for sensors that detect chemical or biological substances.
Methods of Application
It is integrated into sensor devices where it interacts with the target analyte. The interaction causes a measurable change in the compound’s optical properties.
Results Summary
Sensors based on this compound have shown high selectivity and sensitivity, with the ability to detect low concentrations of analytes .
Non-linear Optics
Application Summary
Non-linear optical materials are crucial for applications like optical switching and computing. This compound’s non-linear optical properties make it suitable for such applications.
Methods of Application
The compound is incorporated into optical devices where its non-linear response to light is used to modulate light beams.
Results Summary
Devices utilizing this compound have achieved faster response times and greater data processing speeds due to its high non-linear optical coefficients .
This analysis provides a glimpse into the versatile applications of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide across various scientific fields. Each application leverages the unique photophysical and chemical properties of the compound to address specific research and technological challenges.
Organic Electronics
Application Summary
The compound is investigated for its use in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its ability to emit light when electrically stimulated.
Methods of Application
It is embedded within the active layer of OLEDs. The electrical properties are optimized by adjusting the molecular structure to improve charge transport.
Results Summary
OLEDs incorporating this compound have shown enhanced brightness and color purity, contributing to more energy-efficient displays .
Antimicrobial Agents
Application Summary
Derivatives of the compound have been synthesized for their potential antimicrobial activity against various pathogens.
Methods of Application
The compound is modified to create pyrazoline derivatives, which are then tested against different microbial strains using standard antimicrobial assays.
Results Summary
Some derivatives exhibited significant zones of inhibition, indicating strong antimicrobial activity, particularly against bacterial strains .
Chemical Sensing
Application Summary
The compound’s sensitivity to changes in its environment makes it a candidate for detecting pollutants or hazardous chemicals.
Methods of Application
It is used as a probe in chemical sensors, where its change in fluorescence intensity or wavelength shift indicates the presence of specific chemicals.
Results Summary
Sensors based on this compound have been able to detect trace amounts of environmental pollutants, aiding in monitoring and control efforts .
Drug Delivery Systems
Application Summary
The compound’s properties are exploited to create drug delivery systems that can transport and release therapeutic agents in a controlled manner.
Methods of Application
The compound is incorporated into nanoparticles or liposomes that encapsulate drugs. These systems are designed to target specific cells or tissues.
Results Summary
Such drug delivery systems have shown improved targeting and release profiles, leading to enhanced efficacy of the encapsulated drugs .
Quantum Dots
Application Summary
The compound is used in the synthesis of quantum dots, which are semiconductor nanocrystals that exhibit quantum mechanical properties.
Methods of Application
It serves as a precursor in the preparation of quantum dots. The size and composition of the quantum dots are controlled to tune their optical and electronic properties.
Results Summary
Quantum dots synthesized from this compound have displayed unique photoluminescence properties, useful for applications in quantum computing and advanced imaging .
Photocatalysis
Application Summary
The compound is explored as a photocatalyst for environmental remediation and energy conversion processes.
Methods of Application
It is used to catalyze reactions under light irradiation, breaking down pollutants or driving the synthesis of chemical fuels from sunlight.
Results Summary
Photocatalytic systems using this compound have demonstrated the ability to degrade organic pollutants and convert solar energy into chemical fuels efficiently .
These applications showcase the compound’s versatility and potential impact across a broad range of scientific disciplines, highlighting its importance in advancing research and technology.
Chalcone Synthesis
Application Summary
The compound is used as a precursor in the synthesis of chalcones, which are important intermediates for producing various pharmacologically active heterocycles.
Methods of Application
A Claisen-Schmidt condensation reaction is employed, where the compound reacts with aldehydes in the presence of a base at room temperature to form chalcones .
Results Summary
The synthesized chalcones exhibit a range of biological activities, including anti-inflammatory, antimitotic, and anti-tumor properties .
Photophysical Studies
Application Summary
The compound is studied for its photophysical properties, which are crucial for applications in material sciences, such as organic electronics and dye-sensitized solar cells.
Methods of Application
Spectrofluorometric techniques are used to investigate the compound’s absorption and emission in various solvents, determining its solvatochromic properties .
Results Summary
The compound shows potential as a probe or quencher in determining the critical micelle concentration of surfactants and has photostable properties in certain solvents .
Antimicrobial Pyrazolines
Application Summary
Derivatives of the compound, specifically pyrazolines, are synthesized for their potential antimicrobial activity.
Methods of Application
Microwave-assisted solvent-free synthesis is used to create pyrazolines, which are then tested against various microorganisms .
Results Summary
Some pyrazoline derivatives show significant zones of inhibition, indicating strong antimicrobial activity against the tested strains .
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)16(21)7-8-20-18(22)15-10-13-5-3-4-6-17(13)25-19(15)23/h3-6,9-10,16,21H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQCCRCEMLGGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)
![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)
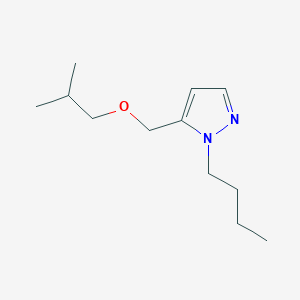
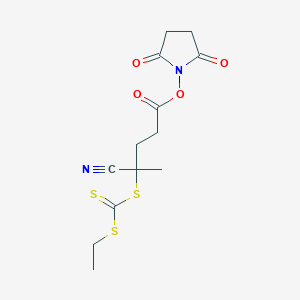
methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)
![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)
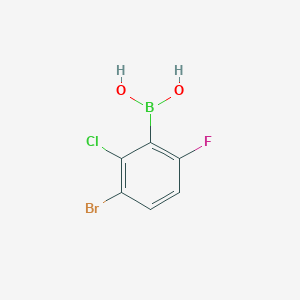
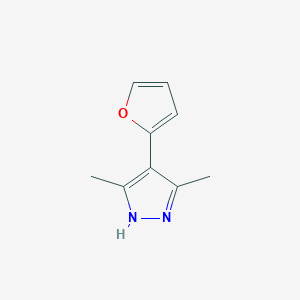
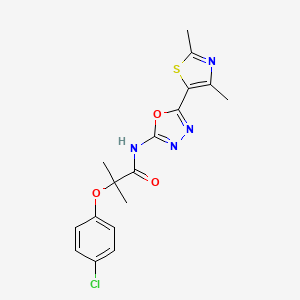
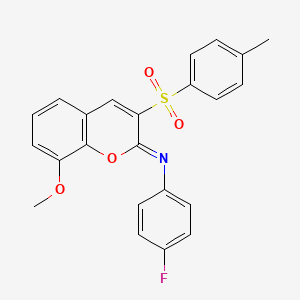
![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)
![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)
